

What is the chemical structure and synthesis pathway of Amidephrine?

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Compound of Interest

Compound Name: Amidephrine

Cat. No.: B1265393

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An In-depth Technical Guide to **Amidephrine**: Chemical Structure and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's chemical characteristics and synthesis is paramount. This guide provides a detailed overview of **Amidephrine**, a selective α 1-adrenergic receptor agonist. It covers its chemical structure, physicochemical properties, and a detailed synthesis pathway, complete with experimental protocols and a visual representation of the synthetic route.

Chemical Structure and Identification

Amidephrine is a sympathomimetic agent belonging to the phenethylamine and sulfonamide classes of compounds.^[1] Its structure is characterized by a methanesulfonamide group attached to a phenyl ring, which also bears a 1-hydroxy-2-(methylamino)ethyl side chain.

IUPAC Name: N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide^{[1][2][3]}

Chemical Formula: C₁₀H₁₆N₂O₃S^[2]

SMILES: CNCC(O)C1=CC(NS(C)(=O)=O)=CC=C1

InChI Key: ZHOWHMXTJFZXRB-UHFFFAOYSA-N

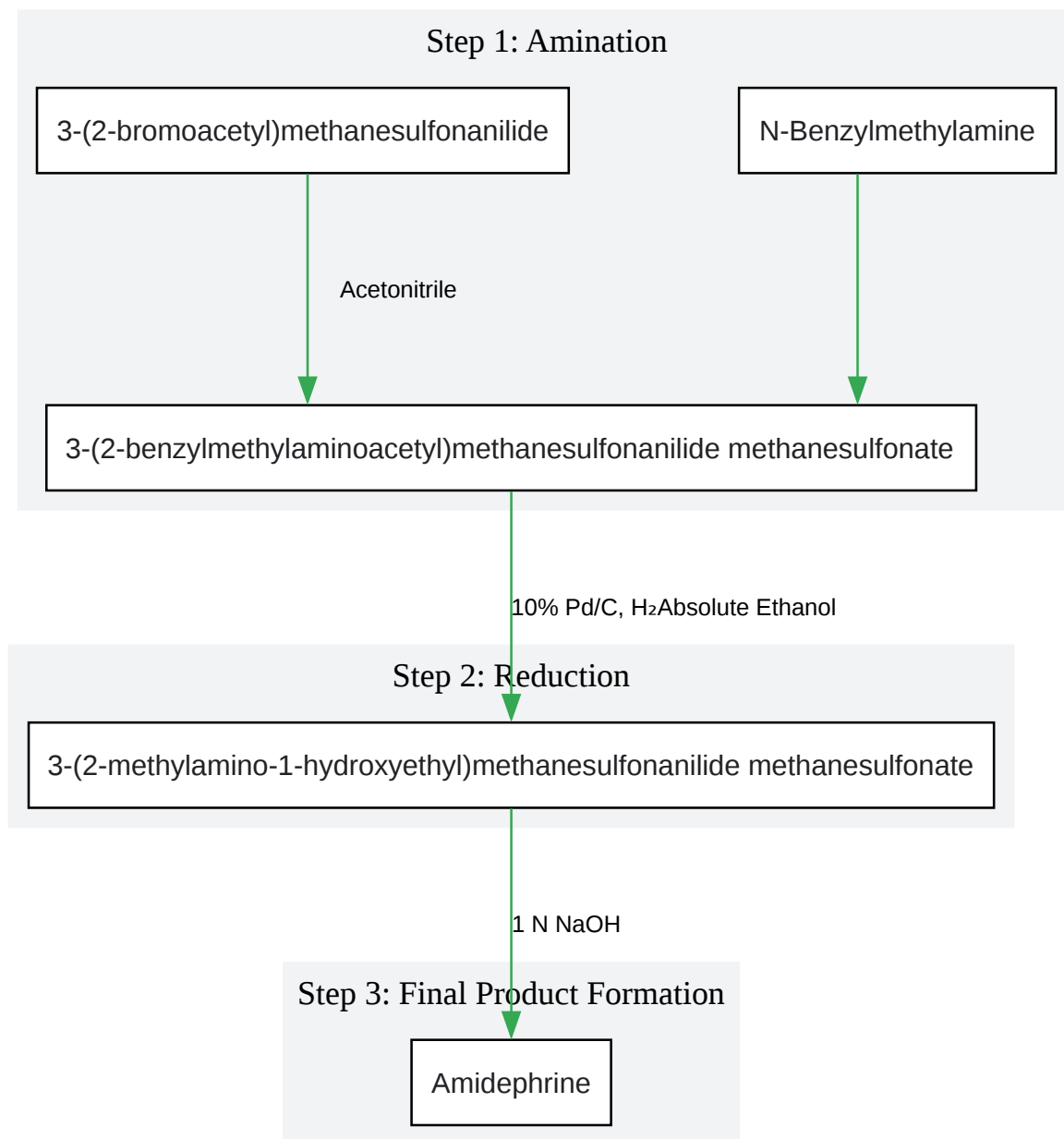
Physicochemical and Pharmacokinetic Data

A summary of key quantitative data for **Amidephrine** is presented in the table below. These properties are crucial for its formulation, delivery, and understanding its behavior in biological systems.

| Property | Value | Source(s) |
|------------------|-------------------------|-----------|
| Molecular Weight | 244.31 g/mol | |
| Melting Point | 159-161 °C | |
| Boiling Point | 430.7 °C at 760 mmHg | |
| pKa | 9.1 | |
| Density | 1.311 g/cm ³ | |
| XLogP3 | -1 | |
| CAS Number | 37571-84-9 | |

Synthesis Pathway of Amidephrine

The synthesis of **Amidephrine** can be achieved through a multi-step process starting from 3-(2-bromoacetyl)methanesulfonanilide. The pathway involves the introduction of the methylamino group and subsequent reduction of a ketone to a hydroxyl group.



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Caption: Synthesis pathway of **Amidephrine**.

Experimental Protocols

The following section details the experimental procedures for the synthesis of **Amidephrine**.

Step 1: Synthesis of 3-(2-benzylmethylaminoacetyl)methanesulfonanilide methanesulfonate

- **Reaction Setup:** Prepare a solution of 8.76 g (0.03 mole) of 3-(2-bromoacetyl)methanesulfonanilide in a suitable reaction vessel.
- **Addition of Amine:** To the solution from the previous step, add a solution of 7.27 g (0.06 mole) of N-benzylmethylamine in 25 ml of acetonitrile dropwise over a period of 10 minutes.
- **Reaction and Isolation:** The reaction proceeds to yield 3-(2-benzylmethylaminoacetyl)methanesulfonanilide methanesulfonate. The crude product can be isolated and purified by recrystallization from 96% ethanol. A yield of approximately 62.3% can be expected for the crystalline product.

Step 2: Synthesis of 3-(2-methylamino-1-hydroxyethyl)methanesulfonanilide methanesulfonate

- **Hydrogenation Setup:** Dissolve 31.8 g (0.074 mole) of 3-(2-benzylmethylaminoacetyl)methanesulfonanilide methanesulfonate in 700 ml of absolute ethanol in a hydrogenation unit.
- **Catalyst:** The catalyst for this reduction is 10% palladium on pulverized charcoal.
- **Reduction:** The reduction is carried out under a positive pressure of hydrogen (2 to 5 p.s.i.g) for 24 hours.
- **Work-up:** After the calculated amount of hydrogen is absorbed, the catalyst is removed by filtration. The filtrate is concentrated, and the product is precipitated by adding ether. A yield of approximately 96% is reported for this step. The crude product can be further purified by recrystallization from ethanol to yield the analytically pure compound.

Step 3: Synthesis of Amidephrine (Free Base)

- **Base Treatment:** Dissolve 17.0 g (0.05 mole) of 3-(2-methylamino-1-hydroxyethyl)methanesulfonanilide methanesulfonate in 50 ml of 1 N sodium hydroxide.

- Isolation: The water is removed from the resulting solution by evaporation in vacuo. The residue is then treated with several portions of ethanol, which are subsequently evaporated to remove any final traces of moisture, yielding the final product, **Amidephrine**.

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References

- 1. Amidephrine | C₁₀H₁₆N₂O₃S | CID 15010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. amidephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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